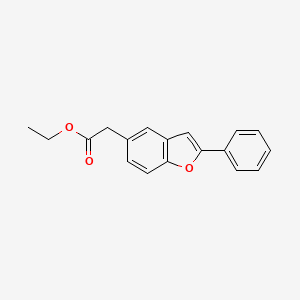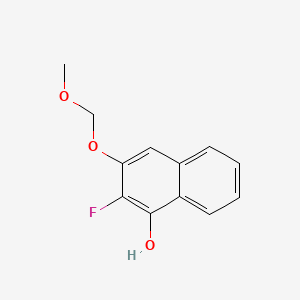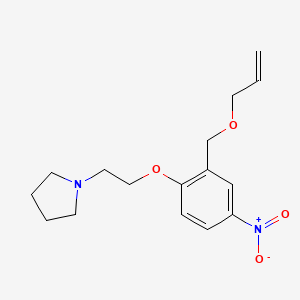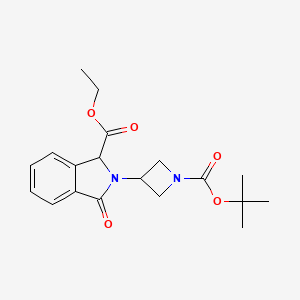
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the azetidine ring: This step involves the cyclization of a suitable precursor to form the azetidine ring. The precursor is often a linear molecule containing a nitrogen atom that can participate in the cyclization reaction.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is introduced to protect the nitrogen atom in the azetidine ring during subsequent reactions. This is typically achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Formation of the isoindoline ring: This step involves the cyclization of a suitable precursor to form the isoindoline ring. The precursor is often a linear molecule containing a nitrogen atom that can participate in the cyclization reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products of oxidation are typically carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products of reduction are typically alcohols or amines, depending on the specific reaction conditions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structure allows for the investigation of how different functional groups interact with biological molecules.
Medicine: The compound has potential applications in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings. Its unique structure allows for the development of materials with improved properties, such as increased strength and durability.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect. The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparison with Similar Compounds
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxoisoindoline-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate: This compound has a similar structure but lacks the isoindoline ring. It is used as an intermediate in organic synthesis and has similar applications in chemistry and biology.
Ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-3-oxoisoindoline-1-carboxylate: This compound has a similar structure but contains a pyrrolidine ring instead of an azetidine ring. It is used in drug development and has similar applications in medicine and industry.
Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-3-oxoisoindoline-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of an azetidine ring. It is used in the production of advanced materials and has similar applications in industry.
This compound is unique due to its combination of functional groups and its potential applications in various fields. Its unique structure allows for the development of novel materials and drugs with improved properties and efficacy.
Properties
Molecular Formula |
C19H24N2O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-3-oxo-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)15-13-8-6-7-9-14(13)16(22)21(15)12-10-20(11-12)18(24)26-19(2,3)4/h6-9,12,15H,5,10-11H2,1-4H3 |
InChI Key |
MNRBRVPEHMJWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1C3CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
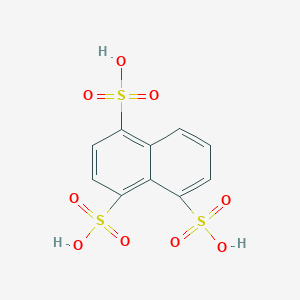
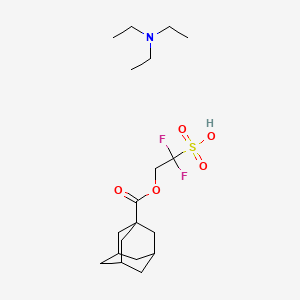


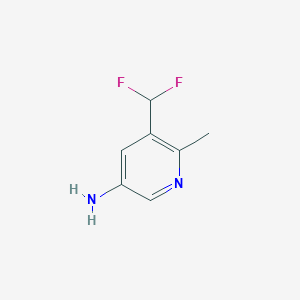
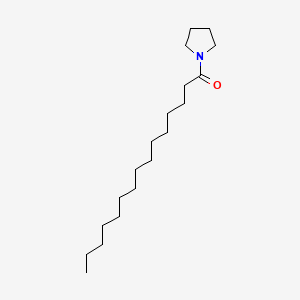
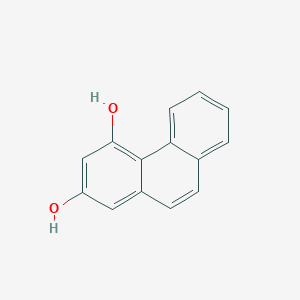
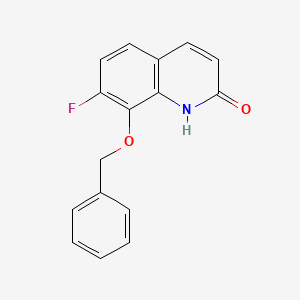
![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)

